![molecular formula C12H8Cl2N2O2S B4897644 N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide works by inhibiting BTK, a key enzyme involved in the survival and proliferation of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. This compound binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also been shown to enhance the activity of other cancer drugs, leading to improved therapeutic outcomes. This compound has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. It has also been shown to enhance the activity of other cancer drugs, leading to improved therapeutic outcomes. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Zukünftige Richtungen
There are several future directions for the development of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide as a cancer treatment. One direction is to evaluate its safety and efficacy in clinical trials, particularly in combination with other cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to identify biomarkers that can predict its response in patients.
Wissenschaftliche Forschungsanwendungen
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. This compound has also been shown to enhance the activity of other cancer drugs, such as venetoclax and ibrutinib, leading to improved therapeutic outcomes.
Eigenschaften
IUPAC Name |
N-(5-carbamoyl-2,4-dichlorophenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-7-5-8(14)9(4-6(7)11(15)17)16-12(18)10-2-1-3-19-10/h1-5H,(H2,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDHXPPUCCFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.